molecular formula C18H17N5O2 B2905373 (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034285-81-7

(5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2905373
CAS No.: 2034285-81-7
M. Wt: 335.367
InChI Key: UKXQMMUFWVJHIX-UHFFFAOYSA-N
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Description

(5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed around two pharmaceutically active scaffolds: the pyrazine ring and the 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged structure in drug design, valued for its bioisosteric properties, which can enhance metabolic stability and binding affinity compared to ester or amide functional groups . This heterocycle is found in compounds with a wide spectrum of documented biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . The specific incorporation of a 1,2,4-oxadiazole unit within a pyrrolidine framework, linked to a phenyl substituent, is a strategy employed in the development of novel bioactive molecules, as seen in various patent literature . The pyrazine moiety further contributes to the compound's potential as a key intermediate or final target in synthetic organic chemistry projects. Researchers can leverage this compound as a building block for the synthesis of more complex molecular architectures or as a core structure for screening in biological assays. It is supplied as a high-purity material to ensure consistent and reliable results in all research applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-9-20-15(10-19-12)18(24)23-8-7-14(11-23)16-21-17(25-22-16)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXQMMUFWVJHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: : These reactions often involve the use of reagents like thionyl chloride or oxalyl chloride to activate the carboxylic acid derivatives, followed by the addition of the amine component.

  • Cyclization reactions: : Cyclization steps are crucial to form the oxadiazole ring, often achieved using reagents like hydrazine or carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of suitable leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Amines, alcohols, and halides with suitable leaving groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: : It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methanone Linkers

Compound 7a and 7b ()
  • Structure: 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone.
  • Key Differences: The target compound replaces the pyrazole-thiophene system with pyrazine and oxadiazole-pyrrolidine groups. The cyanothiophene (7a) and ester-functionalized thiophene (7b) in the reference compounds introduce strong electron-withdrawing effects, unlike the phenyl-oxadiazole in the target.
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) ()
  • Structure: Features a triazole-pyrimidine core linked to a piperazine-methanone group.
  • Key Differences :
    • The triazole-pyrimidine system in w3 contrasts with the oxadiazole-pyrazine in the target, altering π-π stacking and hydrogen-bonding capabilities.
    • The piperazine substituent in w3 enhances solubility compared to the pyrrolidine in the target compound .

Oxadiazole-Containing Analogues

Compounds 1a and 1b ()
  • Structure :
    • 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
    • 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
  • Key Differences: The target compound substitutes the pyridyl group in 1a/1b with methylpyrazine, which may reduce basicity and alter binding pocket compatibility.

Implications for Drug Design

  • Electron-Deficient Systems : The target’s methylpyrazine may improve target engagement in hydrophobic pockets compared to pyridyl (1a/1b) or thiophene (7a/7b) systems.
  • Solubility vs.
  • Stereochemical Considerations : Unlike 1a/1b, the target lacks chiral centers in the pyrrolidine-oxadiazole moiety, simplifying synthesis but possibly reducing selectivity .

Biological Activity

The compound (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5OC_{18}H_{19}N_5O with a molecular weight of approximately 325.38 g/mol. The compound features a pyrazine ring substituted at the 5-position, an oxadiazole moiety, and a pyrrolidine unit, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds featuring oxadiazole and pyrazine derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown significant antiproliferative activity against various cancer cell lines. A notable study reported that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and other tumor-derived cell lines .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.56
Compound BMCF-77.3
Compound CA54916

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, oxadiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

Additionally, compounds with the pyrazine moiety have been linked to antimicrobial properties, potentially broadening their therapeutic applications beyond oncology .

Study on Antimicrobial Activity

In a study focusing on various oxadiazole derivatives, it was found that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications in the oxadiazole structure can lead to enhanced antimicrobial properties . This indicates that the compound may also possess potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicates that modifications to the phenyl and pyrazine rings can significantly affect biological activity. For example, substituents on the phenyl ring can enhance binding affinity to target proteins involved in cancer cell proliferation .

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
Methoxy substitutionIncreased potency
Fluoro substitutionDecreased lipophilicity

Q & A

Basic: What are the common synthetic routes for (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrrolidine-oxadiazole core via cyclization reactions using reagents like acetic anhydride for acetylation or coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Step 2: Introduction of the 5-methylpyrazine moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Critical Parameters: Temperature (60–120°C), solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps), and catalysts (e.g., Pd for cross-coupling) significantly influence yield and purity .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~378).
  • X-ray Crystallography: For absolute stereochemistry determination, especially for chiral centers in the pyrrolidine ring .

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